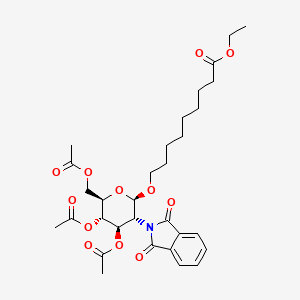

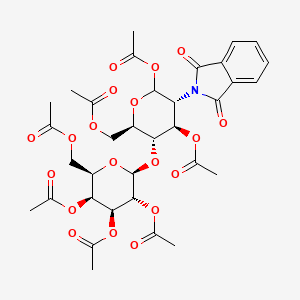

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

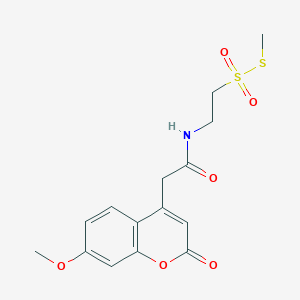

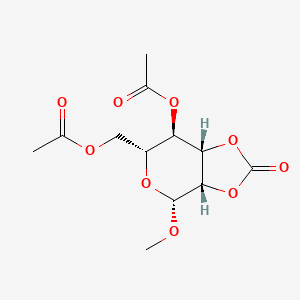

“(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside” is a chemical compound of paramount significance in glycobiology . It has gained immense popularity due to its efficacy in glycoprotein research . Known for its high specificity and precision, this derivative of beta-galactosidase has paved the way for significant advancements in the field by serving as a powerful tool for the detection and modification of glycoproteins .

科学的研究の応用

Synthesis and Chemical Properties

Research on C-glycoside mimetics, including those structurally related to the specified compound, focuses on the synthesis of potential inhibitors of carbohydrate processing enzymes. These compounds are crucial for developing treatments targeting metabolic and infectious diseases. For instance, the synthesis of different C-glycoside mimetics of glycosylphosphates, glycolipids, glycosyl amino acids, and oligosaccharides has been explored for their potential inhibitory effects on carbohydrate processing enzymes. This research provides a foundation for understanding the synthetic pathways and potential applications of compounds like “(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside” (Cipolla, La Ferla, & Nicotra, 1997).

Biological Activities and Applications

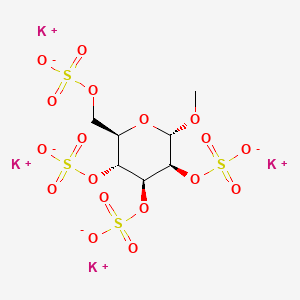

Derivatized D-glucans have garnered attention for their technological properties and biological activities, which are significant for pharmaceutical applications. Chemical modifications such as sulfonylation, carboxymethylation, phosphorylation, and acetylation can enhance solubility and alter biological activities, including antioxidation and anticoagulation. This insight into D-glucans and their derivatives suggests that similarly structured compounds may also possess varied and significant biological activities with potential therapeutic applications (Kagimura et al., 2015).

将来の方向性

作用機序

Target of Action

The primary target of this compound is glycoproteins . Glycoproteins are proteins that have oligosaccharides or polysaccharides (collectively known as glycans) covalently attached to their polypeptide backbones. They play crucial roles in various biological processes, including cell-cell interaction, immune response, and pathogen recognition .

Mode of Action

This compound is a derivative of beta-galactosidase . It interacts with its targets by serving as a powerful tool for the detection and modification of glycoproteins . The compound’s high specificity and precision have paved the way for significant advancements in the field of glycobiology .

Biochemical Pathways

The compound affects the biochemical pathways related to glycoprotein research . By interacting with glycoproteins, it influences the processes of cell-cell interaction, immune response, and pathogen recognition .

Result of Action

The compound’s action results in the detection and modification of glycoproteins . This has proven to be highly efficient, making it a widely acclaimed compound among researchers and a cornerstone of glycoprotein-related studies .

特性

IUPAC Name |

ethyl 9-[(2R,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41NO12/c1-5-39-25(36)16-10-8-6-7-9-13-17-40-31-26(32-29(37)22-14-11-12-15-23(22)30(32)38)28(43-21(4)35)27(42-20(3)34)24(44-31)18-41-19(2)33/h11-12,14-15,24,26-28,31H,5-10,13,16-18H2,1-4H3/t24-,26-,27-,28-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZILGRHVKAHOTM-CXYMUDLESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747738 |

Source

|

| Record name | Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106445-23-2 |

Source

|

| Record name | Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)